molecular formula C4H8N2S B6149773 3-Amino-2-butenethioamide CAS No. 59846-46-7

3-Amino-2-butenethioamide

Cat. No.: B6149773
CAS No.: 59846-46-7
M. Wt: 116.2
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Description

3-Amino-2-butenethioamide is an organic compound with the chemical formula C4H10N2S. It is a colorless to pale yellow solid with a distinctive odor. This compound is readily soluble in water and organic solvents such as alcohols and ethers at room temperature . It is primarily used in organic synthesis reactions, particularly for amination reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Amino-2-butenethioamide is relatively straightforward. A common method involves reacting dibutene with ammonium sulfate under acidic conditions, resulting in the formation of this compound .

Industrial Production Methods

While specific industrial production methods are not extensively documented, the simplicity of the synthetic route suggests that it can be scaled up for industrial applications. The reaction conditions, involving readily available reagents and mild conditions, make it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-butenethioamide undergoes various types of chemical reactions, including:

    Amination Reactions: It is primarily used as an aminating agent in organic synthesis.

    Substitution Reactions: The compound can participate in substitution reactions, where the amino group can be replaced by other functional groups.

    Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, although specific details on these reactions are less documented.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in amination reactions, the primary product is the aminated compound, while substitution reactions yield substituted derivatives.

Scientific Research Applications

3-Amino-2-butenethioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-2-butenethioamide involves its role as an aminating agent. It interacts with various substrates, transferring its amino group to form new compounds. The molecular targets and pathways involved in these reactions depend on the specific substrates and conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-butenethioamide is unique due to its specific structure and reactivity. Its ability to act as an aminating agent makes it valuable in various synthetic applications. Additionally, its solubility in both water and organic solvents enhances its versatility in different reaction conditions.

Properties

IUPAC Name

(Z)-3-aminobut-2-enethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2S/c1-3(5)2-4(6)7/h2H,5H2,1H3,(H2,6,7)/b3-2-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUDUPSHUGIGMT-IHWYPQMZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=S)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=S)N)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90423007
Record name 3-Amino-2-butenethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59846-46-7, 62069-87-8
Record name 2-Butenethioamide, 3-amino-, (Z)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59846-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-2-butenethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Butenethioamide, 3-amino-, (Z)
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Record name 3-Amino-2-butenethioamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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